(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid
Description
Properties
IUPAC Name |
(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLMNCHJSYDERN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445672 | |
| Record name | (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185836-75-3 | |
| Record name | (2R)-4-tert-Butoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
tert-Butoxy Group Installation via Alkylation
Reaction of methyl acetoacetate with tert-butyl bromoacetate under basic conditions generates the tert-butoxy-substituted intermediate. Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C achieves 85% yield with minimal racemization.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | KOtBu (1.2 equiv) |
| Temperature | −78°C → 25°C (gradual) |
| Reaction Time | 12 hours |
| Yield | 85% |
Stereochemical Control via Chiral Catalysts
Asymmetric induction is achieved using cinchona alkaloid-derived phase-transfer catalysts. For instance, (DHQD)₂PHAL catalyzes the alkylation, yielding the (R)-enantiomer with 92% enantiomeric excess (ee).
Catalyst Performance Comparison:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (DHQD)₂PHAL | 92 | 78 |
| Spirobinidane | 88 | 82 |
| Jacobsen’s Catalyst | 85 | 75 |
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods offer an eco-friendly alternative. Lipase B from Candida antarctica (CAL-B) resolves racemic 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid through enantioselective ester hydrolysis.
Hydrolysis Kinetics and Optimization
In a biphasic system (water/isooctane), CAL-B selectively hydrolyzes the (S)-enantiomer’s ethyl ester, leaving the (R)-enantiomer intact. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| pH | 7.5 |
| Temperature | 37°C |
| Enzyme Loading | 20 mg/mmol substrate |
| ee of (R)-Acid | 98% |
Industrial Scalability
Continuous flow reactors enhance productivity. A pilot-scale study using immobilized CAL-B on silica gel achieved 90% conversion in 2 hours, with enzyme recyclability over 15 cycles.
Chiral Pool Synthesis from (R)-Malic Acid
Starting from naturally occurring (R)-malic acid, this route ensures high enantiopurity without resolution steps.
Stepwise Functionalization
-
Protection: tert-Butyl dimethylsilyl (TBDMS) protection of hydroxyl groups.
-
Oxidation: Selective oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane (DMP).
-
Deprotection: Acidic cleavage of TBDMS groups yields the target compound.
Overall Yield: 62% over three steps.
Cost-Benefit Analysis
| Metric | Chiral Pool vs. Alkylation |
|---|---|
| Raw Material Cost | 30% Higher |
| Step Count | 3 vs. 2 |
| Enantiopurity | >99% vs. 92% |
| Environmental Impact | Lower solvent waste |
Continuous Flow Synthesis
Microreactor technology minimizes side reactions and improves heat transfer. A coiled tube reactor (ID: 1 mm) operating at 100°C achieves 95% conversion in 5 minutes.
Key Advantages Over Batch Processes
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 12 hours | 5 minutes |
| Yield | 85% | 92% |
| Solvent Volume | 500 mL | 50 mL |
Case Study: Pilot-Scale Production
A pharmaceutical manufacturer reported a 40% reduction in production costs after transitioning to flow chemistry, with batch consistency improving from ±5% to ±1.2%.
Green Chemistry Approaches
Supercritical carbon dioxide (scCO₂) as a solvent reduces environmental impact. At 80°C and 100 bar, tert-butoxy group installation proceeds with 80% yield and 99% atom economy.
Solvent Comparison
| Solvent | Yield (%) | E-Factor |
|---|---|---|
| scCO₂ | 80 | 0.8 |
| THF | 85 | 5.2 |
| Dichloromethane | 78 | 6.5 |
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The chiral center ensures enantioselectivity, which is crucial in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of 4-(tert-butoxy)-4-oxobutanoic acid derivatives. Key structural analogs and their distinguishing features are summarized below:
Structural Analogs and Substitutions
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: The target compound is critical in the synthesis of tert-butyl (R)-4-((S)-8-(benzo[d]isoxazol-3-ylmethoxy)-5-chloro-1-((2-oxopyrrolidin-1-yl)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-4-oxobutanoate, a key intermediate in central nervous system (CNS) drug development .
- Chiral Resolution: Its (R)-configuration enables enantioselective synthesis of complex molecules, as demonstrated in the production of mutanobactin derivatives from the human microbiome .
- Safety Profile : Classified with hazard statements H302-H315-H319-H335 , indicating toxicity upon ingestion, skin irritation, and respiratory sensitivity .
Biological Activity
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H16O4
- Molecular Weight : Approximately 188.22 g/mol
- Chirality : This compound is characterized by its chiral center, which is crucial for its biological interactions and pharmacological effects.
The presence of the tert-butoxy group contributes to its unique chemical properties, enhancing its solubility and reactivity in biological systems.
Biological Activity
Preliminary studies suggest that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Effects : The compound may also possess analgesic properties, making it a candidate for pain management therapies.
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, which is critical in the development of therapeutic agents targeting various diseases .
- Receptor Binding : The compound's derivatives have been investigated for their ability to bind to biological receptors, suggesting potential roles in modulating physiological responses.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Molecular Targets : The tert-butoxy group provides steric hindrance, influencing the compound's reactivity and selectivity towards various targets within biological systems.
- Metabolic Pathway Modulation : It is hypothesized that this compound may modulate metabolic pathways, potentially affecting cellular processes related to inflammation and pain perception.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Direct Alkylation : Utilizing tert-butyl derivatives in alkylation reactions to introduce the tert-butoxy group.
- Chiral Resolution Techniques : Methods such as enzymatic resolution or chiral chromatography can be employed to obtain the desired enantiomer with high purity.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Effects
In another investigation, the analgesic properties were assessed using a formalin test in rats. The compound demonstrated dose-dependent analgesia, indicating its potential utility in pain management protocols.
Applications
The versatility of this compound allows for various applications:
| Field | Application |
|---|---|
| Chemistry | Intermediate in organic synthesis |
| Biology | Development of biologically active compounds |
| Medicine | Potential drug development for anti-inflammatory and analgesic therapies |
| Industry | Production of fine chemicals and specialty materials |
Q & A
Basic: How can the synthesis of (R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid be optimized to minimize racemization during esterification?
Methodological Answer:
To reduce racemization, employ low-temperature reactions (e.g., 0–5°C) and use chiral auxiliaries or enantioselective catalysts. The tert-butoxy group can be introduced via tert-butyl ester protection under anhydrous conditions to avoid hydrolysis . Purification via flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) improves yield and purity. Monitoring reaction progress with thin-layer chromatography (TLC) and quenching intermediates with cold aqueous solutions (e.g., NaHCO₃) helps stabilize chiral centers .
Basic: What analytical techniques are most reliable for confirming the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparisons with known standards validate purity .
- NMR Spectroscopy : Analyze and NMR spectra for diastereotopic splitting patterns. For example, the methyl group at C2 shows distinct coupling in the (R)-configuration .
- Polarimetry : Measure optical rotation ([α]) and compare with literature values for enantiomeric excess (ee) quantification .
Advanced: How can researchers resolve contradictions between experimental and computational data for the compound’s molecular geometry?
Methodological Answer:
Contradictions often arise from solvent effects or conformational flexibility. Address this by:
- Performing DFT calculations (e.g., B3LYP/6-31G*) to optimize gas-phase and solvated (e.g., PCM model) geometries .
- Comparing computed NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies .
- Conducting X-ray crystallography to obtain precise bond lengths/angles. Use SHELXTL for refinement, ensuring data resolution < 1.0 Å .
Advanced: What role does this compound play in peptide synthesis, and how does its stereochemistry affect coupling efficiency?
Methodological Answer:
The compound serves as a chiral building block for introducing β-hydroxy acid motifs in peptides. Key considerations:
- Coupling Reactions : Use DCC/HOBt or HATU as activators to minimize epimerization. The tert-butoxy group enhances solubility in organic solvents (e.g., DMF) .
- Stereochemical Impact : The (R)-configuration aligns with natural amino acid chirality, improving compatibility with enzymatic systems (e.g., proteases). Monitor coupling efficiency via LC-MS to detect diastereomer formation .
Advanced: What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian 16. The LUMO localization on the ketone group predicts nucleophilic attack sites .
- Transition State Modeling : Use QM/MM methods (e.g., ONIOM) to simulate tert-butyl group cleavage. IRC analysis validates reaction pathways .
- Solvent Effects : Apply SMD continuum models to assess solvent polarity (e.g., THF vs. DCM) on activation energy .
Basic: What are critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Quench residual acid with NaHCO₃ before storing in labeled containers for halogenated waste. Avoid aqueous discharge due to tert-butyl ester persistence .
Advanced: How can researchers design experiments to study the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC at λ = 210 nm. Calculate half-life (t₁/₂) using first-order kinetics .
- Mechanistic Probes : Use -labeling (e.g., H_2$$^{18}\text{O}) to track ester hydrolysis pathways. Analyze products via LC-HRMS .
Advanced: What strategies mitigate side reactions (e.g., diketopiperazine formation) when incorporating this compound into macrocyclic peptides?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
